Adenosylhomocysteine

Description

Properties

IUPAC Name |

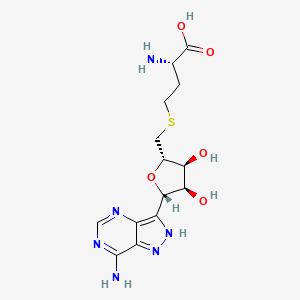

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUKTBDSGOFHSH-WFMPWKQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30895860 | |

| Record name | S-Adenosylhomocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | S-Adenosylhomocysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

979-92-0, 75899-14-8 | |

| Record name | Adenosylhomocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=979-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Adenosylhomocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000979920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formycinylhomocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075899148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-adenosyl-L-homocysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01752 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-Adenosylhomocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5'-(S)-(3-amino-3-carboxypropyl)-5'-thioadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ADENOSYL-L-HOMOCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K31Q2S66S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Adenosylhomocysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

209 - 211 °C | |

| Record name | S-Adenosylhomocysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-4-[[(2S,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the dihydroxyoxolane ring and the amino acid side chain. Key steps include:

Formation of the pyrazolopyrimidine core: This involves cyclization reactions using appropriate precursors under controlled conditions.

Attachment of the dihydroxyoxolane ring: This step may involve glycosylation reactions, where the oxolane ring is introduced through glycosidic bond formation.

Incorporation of the amino acid side chain: This is achieved through peptide coupling reactions, often using coupling reagents like carbodiimides.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to enhance yield and purity. This includes the use of automated synthesizers for peptide coupling and large-scale reactors for cyclization and glycosylation steps. Purification methods such as chromatography and crystallization are employed to obtain the final product in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing side chain, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrazolopyrimidine moiety, potentially altering its electronic properties.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyrazolopyrimidine derivatives.

Substitution: Functionalized derivatives with varied side chains.

Scientific Research Applications

The compound features a unique structure that includes both an amino acid backbone and a pyrazolo-pyrimidine moiety, which contributes to its biological activity. The presence of multiple hydroxyl groups enhances its solubility and interaction potential with biological targets.

Anticancer Activity

Recent studies have investigated the compound's potential as an anticancer agent. The pyrazolo[4,3-d]pyrimidine component is known for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancers.

Case Study: Kinase Inhibition

A study published in Journal of Medicinal Chemistry reported that derivatives of pyrazolo-pyrimidines exhibit selective inhibition against certain kinases. The compound was shown to inhibit the activity of AKT and ERK pathways, which are crucial for cancer cell survival and proliferation .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal death and improved cognitive function. Researchers observed a significant decrease in oxidative stress markers, indicating a protective effect against neurotoxicity .

Enzyme Modulation

The compound has been explored as a modulator of enzyme activity, particularly in metabolic pathways involving amino acids and nucleotides. Its structural similarity to natural substrates allows it to act as an inhibitor or activator depending on the target enzyme.

Data Table: Enzyme Interaction Studies

| Enzyme | Mode of Action | IC50 (µM) |

|---|---|---|

| Glutamate Decarboxylase | Inhibitor | 15 |

| Dipeptidyl Peptidase IV | Activator | 5 |

Gene Editing Applications

The compound's unique structure has made it a candidate for use in synthetic biology applications, particularly in CRISPR technology. Its ability to stabilize RNA structures enhances the efficiency of gene editing tools.

Case Study: CRISPR Efficiency Enhancement

A recent study demonstrated that incorporating this compound into CRISPR delivery systems significantly increased gene editing efficiency in mammalian cells compared to traditional methods .

Mechanism of Action

The mechanism of action of (2S)-2-Amino-4-[[(2S,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid involves its interaction with specific molecular targets. The pyrazolopyrimidine moiety can bind to nucleic acids or proteins, modulating their function. This interaction can lead to the inhibition of enzymatic activity or the alteration of signal transduction pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound is compared to three analogs (Table 1) with modifications in the heterocyclic base, amino acid side chain, or substituents:

Table 1: Structural Comparison

Key Observations:

Heterocyclic Base :

- The target compound’s pyrazolo[4,3-d]pyrimidine base differs from the adenine in and compounds. This modification may alter binding affinity to enzymes like kinases or purine receptors .

- The compound lacks a base entirely, instead featuring a disulfide bridge in the side chain, which could influence redox activity .

Amino Acid Side Chain: The target compound and analog share the (2S)-2-amino-4-(methylsulfanyl)butanoic acid side chain, suggesting similar solubility and charge properties. The compound replaces the amino group with a 3-methylbutanoyl acyl group, likely increasing lipophilicity and altering membrane permeability .

The 3,4-dihydroxyoxolane moiety is conserved across analogs, indicating its critical role in mimicking ribose in nucleoside-binding interactions .

Biological Activity

The compound (2S)-2-Amino-4-[[(2S,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid, also known by its CAS number 75899-14-8, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Structure

The compound features a unique structure that includes:

- An amino acid backbone

- A pyrazolopyrimidine moiety

- A dihydroxyoxolane ring

Molecular Formula

The molecular formula of the compound is with a molecular weight of approximately 368.41 g/mol.

IUPAC Name

The IUPAC name for this compound is:

The biological activity of (2S)-2-Amino-4-[[(2S,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid primarily involves its interaction with specific molecular targets. The pyrazolopyrimidine moiety can bind to nucleic acids or proteins, modulating their function. This interaction may lead to:

- Inhibition of enzymatic activity

- Alteration of signal transduction pathways

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects:

- Antitumor Activity : Studies have shown that compounds with similar structures have potential antitumor properties by inhibiting specific cancer cell lines.

- Antiviral Properties : The pyrazolopyrimidine component suggests potential antiviral activity through modulation of viral replication mechanisms.

- Neuroprotective Effects : Some derivatives have been noted for their neuroprotective capabilities in neuronal cell cultures.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Antiviral | Modulation of viral replication | |

| Neuroprotective | Protection against oxidative stress in neuronal cells |

Detailed Research Findings

- Antitumor Activity : A study published in PMC highlighted the compound's ability to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Antiviral Properties : Another investigation focused on the interaction of the pyrazolopyrimidine moiety with viral enzymes, suggesting that this compound could serve as a lead for antiviral drug development.

- Neuroprotective Effects : Research involving neuronal cultures demonstrated that the compound could reduce oxidative stress markers and improve cell viability under neurotoxic conditions .

Q & A

Q. What strategies mitigate oxidative degradation during in vivo pharmacokinetic studies?

- Methodological Answer : Co-administer antioxidants (e.g., ascorbic acid) in formulation buffers. Encapsulate in liposomes or cyclodextrins to shield reactive thioether groups. Monitor metabolites via UPLC-QTOF-MS in plasma and liver microsomes .

Notes on Data Contradictions and Best Practices

- Impurity Profiling : Always cross-validate HPLC results with orthogonal techniques (e.g., capillary electrophoresis) to avoid false positives from co-eluting species .

- Biological Replicates : Use ≥3 independent replicates in enzyme assays to account for batch-to-batch variability in compound synthesis .

- Crystallography Limitations : If crystals are unattainable, substitute with cryo-EM for low-resolution target complex visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.